A Technical Guide to the Spectroscopic Characterization of 1-Benzyl-4-(phenylamino)piperidine-4-methanol
A Technical Guide to the Spectroscopic Characterization of 1-Benzyl-4-(phenylamino)piperidine-4-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1-Benzyl-4-(phenylamino)piperidine-4-methanol. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide based on the analysis of structurally related compounds. It is designed to assist researchers and drug development professionals in the identification, characterization, and quality control of this and similar molecules. The guide covers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed methodologies for data acquisition.
Introduction
1-Benzyl-4-(phenylamino)piperidine-4-methanol is a complex organic molecule with potential applications in medicinal chemistry and drug development. Its structure combines a benzyl group, a piperidine ring, a phenylamino group, and a methanol substituent, presenting a unique set of physicochemical properties. Accurate structural elucidation and confirmation are paramount for any further investigation into its biological activity and for ensuring its purity and stability. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide offers a comprehensive overview of the predicted spectroscopic signature of this molecule.
The synthesis of related compounds has been documented, often involving precursors like N-benzyl-4-piperidone[1][2][3]. The addition of a phenylamino and a methanol group at the 4-position of the piperidine ring significantly influences the molecule's electronic and steric environment, which will be reflected in its spectroscopic data.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 1-Benzyl-4-(phenylamino)piperidine-4-methanol. These predictions are based on the analysis of spectroscopic data from structurally similar compounds found in the literature and chemical databases[4][5][6][7][8][9][10][11].
Molecular Structure
Figure 1: Molecular structure of 1-Benzyl-4-(phenylamino)piperidine-4-methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (Benzyl group) |
| ~6.60-7.20 | Multiplet | 5H | Aromatic protons (Phenylamino group) |
| ~3.50 | Singlet | 2H | -CH₂- (Benzyl) |
| ~3.60 | Singlet | 2H | -CH₂- (Methanol) |
| ~2.20-2.80 | Multiplet | 8H | -CH₂- (Piperidine ring) |
| ~4.00 | Singlet (broad) | 1H | -NH- (Phenylamino) |
| ~2.00 | Singlet (broad) | 1H | -OH (Methanol) |
¹³C NMR (Predicted, 100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Quaternary Carbon (Phenylamino) |
| ~138 | Quaternary Carbon (Benzyl) |
| ~129 | Aromatic CH (Benzyl) |
| ~128 | Aromatic CH (Benzyl) |
| ~127 | Aromatic CH (Benzyl) |
| ~117 | Aromatic CH (Phenylamino) |
| ~114 | Aromatic CH (Phenylamino) |
| ~70 | Quaternary Carbon (C4-piperidine) |
| ~68 | -CH₂- (Methanol) |
| ~63 | -CH₂- (Benzyl) |
| ~50 | -CH₂- (Piperidine ring, adjacent to N) |
| ~35 | -CH₂- (Piperidine ring) |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3500 | Strong, Broad | O-H Stretch (Alcohol) |
| ~3350-3450 | Medium | N-H Stretch (Amine) |
| ~3000-3100 | Medium | Aromatic C-H Stretch |
| ~2800-3000 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1500 | Strong | Aromatic C=C Bending |
| ~1250-1350 | Medium | C-N Stretch |
| ~1000-1100 | Strong | C-O Stretch (Alcohol) |
| ~700-800 | Strong | Aromatic C-H Bending (Out of plane) |
Mass Spectrometry (MS)
Predicted MS Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 296. The molecular formula is C₁₉H₂₄N₂O, with a molecular weight of 296.41 g/mol [12]. The molecular ion peak is expected to be observed.
-
Major Fragmentation Patterns:
-
Loss of Benzyl Group: A prominent peak at m/z 205 ([M-91]⁺) due to the cleavage of the benzyl group (C₇H₇). The benzyl cation itself will likely produce a strong signal at m/z 91.
-
Loss of Methanol Group: A peak at m/z 265 ([M-31]⁺) corresponding to the loss of the hydroxymethyl radical (•CH₂OH).
-
Piperidine Ring Fragmentation: Complex fragmentation patterns of the piperidine ring are expected, leading to various smaller charged fragments.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data. These protocols are based on standard laboratory practices and information gathered from the analysis of related compounds[4][13].
NMR Spectroscopy
Figure 2: Workflow for NMR data acquisition and processing.
IR Spectroscopy
Figure 3: Workflow for IR data acquisition and processing.
Mass Spectrometry
Figure 4: Workflow for MS data acquisition and processing.
Data Interpretation: A Self-Validating System
The combined analysis of NMR, IR, and MS data provides a robust, self-validating system for the structural confirmation of 1-Benzyl-4-(phenylamino)piperidine-4-methanol.
-
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, should be consistent with the proposed structure. The integration of the proton signals should correspond to the number of protons in each chemical environment.
-
IR spectroscopy confirms the presence of key functional groups. The observation of characteristic absorption bands for the O-H, N-H, aromatic and aliphatic C-H, C-N, and C-O bonds provides strong evidence for the presence of the alcohol, amine, benzyl, phenyl, and piperidine moieties.
-
Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation. The detection of the correct molecular ion peak confirms the elemental composition, while the fragmentation pattern offers clues about the connectivity of the different structural components. For instance, the characteristic loss of a benzyl group is a strong indicator of this substituent.
By cross-referencing the data from these three independent techniques, a high degree of confidence in the structural assignment can be achieved. Any deviation from the predicted data would warrant further investigation, such as 2D NMR experiments (COSY, HSQC, HMBC) or high-resolution mass spectrometry (HRMS) for exact mass determination.
Conclusion
This technical guide provides a predictive framework for the spectroscopic characterization of 1-Benzyl-4-(phenylamino)piperidine-4-methanol. The detailed predictions for NMR, IR, and MS data, along with the outlined experimental protocols, are intended to be a valuable resource for researchers working on the synthesis and analysis of this and related compounds. The synergistic use of these spectroscopic techniques, as described, forms a powerful and self-validating approach to structural elucidation in the field of drug discovery and development.
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PubMed Central. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Retrieved from [Link]
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